molecular formula C14H19N3S2 B2627173 5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 882079-12-1

5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2627173
CAS No.: 882079-12-1
M. Wt: 293.45
InChI Key: WJFVAXOOPCPTPI-UHFFFAOYSA-N
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Description

5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a chemical compound characterized by its unique structure, which includes a thiadiazole ring and a pentamethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,3,4,5,6-pentamethylbenzyl chloride with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The mixture is heated to reflux for several hours, leading to the formation of the desired thiadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine exerts its effects involves interactions with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The pentamethylbenzyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentamethylbenzyl alcohol: This compound shares the pentamethylbenzyl group but lacks the thiadiazole ring.

    2,3,4,5,6-Pentamethylbenzyl chloride: Another related compound, used as a precursor in the synthesis of 5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine.

Uniqueness

The uniqueness of this compound lies in its combination of a thiadiazole ring and a pentamethylbenzyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

5-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S2/c1-7-8(2)10(4)12(11(5)9(7)3)6-18-14-17-16-13(15)19-14/h6H2,1-5H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFVAXOOPCPTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CSC2=NN=C(S2)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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